Tunicamycin is a nucleoside antibiotic produced by bacteria of the genus Streptomyces, such as Streptomyces lysosomaticus. [] It is classified as a glycosylation inhibitor, specifically targeting the first step of N-linked glycosylation in eukaryotes and the prokaryotic cell wall biosynthesis pathway. [, , ] This inhibition makes tunicamycin a valuable tool in scientific research to study various cellular processes related to glycoprotein synthesis, protein folding, and the endoplasmic reticulum stress response. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Related Compounds
N-acetylglucosamine
Relevance: Tunicamycin inhibits the transfer of GlcNAc-1-phosphate to dolichol phosphate, a crucial step in N-linked glycosylation. This inhibition disrupts the formation of N-linked glycoproteins, leading to endoplasmic reticulum stress and various cellular responses. [, , ] Therefore, GlcNAc is a key building block in the pathway that tunicamycin disrupts.
Relevance: This compound is used as a tool to study the formyl peptide chemotactic receptor (FPCR). Research shows that tunicamycin treatment of HL-60 cells, which inhibits N-linked glycosylation, results in the expression of FPCR lacking N-linked oligosaccharides. Despite the lack of glycosylation, these receptors retain the ability to bind to formyl 125I-hexapeptide and initiate certain cellular responses, albeit at a lower level compared to fully glycosylated receptors. [] This suggests that while N-linked glycosylation may not be essential for FPCR binding, it contributes to the optimal expression and function of these receptors.
Dolichol phosphate
Relevance: Tunicamycin exerts its effect by specifically inhibiting the enzyme, GlcNAc-1-phosphate transferase, which catalyzes the first step of N-linked glycosylation, the transfer of GlcNAc-1-phosphate from UDP-GlcNAc to dolichol phosphate. [, ] This inhibition disrupts the entire glycosylation process, impacting various cellular functions.
N-acetylglucosaminylpyrophosphorylpolyisoprenol
Relevance: Tunicamycin directly blocks the formation of N-acetylglucosaminylpyrophosphorylpolyisoprenol by inhibiting the enzyme responsible for its synthesis. This blockage effectively halts the dolichol pathway and prevents the proper glycosylation of proteins. [] The disruption of this pathway has been linked to various cellular effects observed in tunicamycin treatment.
Swainsonine
Relevance: Like tunicamycin, swainsonine disrupts glycoprotein processing, but it acts at a later stage in the pathway. Comparing the effects of swainsonine and tunicamycin can help elucidate the specific roles of different glycosylation stages. [] In one study, swainsonine had minimal impact on the proliferation of a transformed murine cell line compared to tunicamycin, suggesting that the early stages of N-linked glycosylation targeted by tunicamycin are more crucial for cell proliferation in this specific context.
Castanospermine
Relevance: Similar to swainsonine, castanospermine disrupts N-linked glycosylation at a different stage than tunicamycin, providing a comparison point for studying the significance of various processing steps. [] One study found that both castanospermine and swainsonine had less pronounced inhibitory effects on cell proliferation compared to tunicamycin, further supporting the idea that the initial steps of N-linked glycosylation are particularly important for cell division.
2-Deoxyglucose
Relevance: 2-Deoxyglucose, similar to tunicamycin, can inhibit thyroglobulin synthesis, albeit through a different mechanism. Tunicamycin directly inhibits N-linked glycosylation, essential for thyroglobulin processing and secretion, while 2-deoxyglucose disrupts glucose metabolism, indirectly affecting protein synthesis. []
Corynetoxins
Relevance: Corynetoxins are structurally related to tunicamycin and induce similar toxicological effects, particularly neurological disorders in livestock. This similarity suggests a common mechanism involving the disruption of glycoprotein synthesis. []
Synthesis Analysis
Key Steps in Synthesis
Starting Material: D-galactal is used as the primary starting material.
Reactions: The synthesis involves several key reactions, including:
Mukaiyama aldol reactions to construct essential carbon skeletons.
Furan oxidation to form the undecose structure.
Glycosylation steps to introduce uracil and other functional groups.
Purification: Reverse-phase high-performance liquid chromatography (HPLC) is employed for purification, ensuring high purity of the final product.
The established synthetic scheme is flexible, allowing for the introduction of various building blocks to create analogues with enhanced biological activity .
Molecular Structure Analysis
Tunicamycin's molecular structure is characterized by its complex arrangement, which includes:
A disaccharide core linked by a C5′–C6′ bond.
Multiple functional groups that contribute to its biological activity.
The molecular formula for tunicamycin V is C17H31N3O10, with a molecular weight of approximately 421.45 g/mol.
Structural Features
Stereochemistry: The compound exhibits multiple stereocenters which influence its interaction with biological targets.
Glycosidic Bonds: The presence of β and α glycosidic bonds plays a crucial role in its mechanism of action against glycosylation processes.
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been utilized to elucidate the structure, confirming the stereochemical configuration and functional groups present .
Chemical Reactions Analysis
Tunicamycin participates in several significant chemical reactions:
Inhibition of Glycosylation: It acts primarily by inhibiting the transfer of N-acetylglucosamine to dolichol phosphate, effectively blocking N-glycosylation pathways in eukaryotic cells .
Cellular Effects: Tunicamycin treatment leads to the accumulation of unglycosylated proteins, affecting protein folding and secretion processes. This has been studied extensively in various cell lines, demonstrating its potential as an anti-cancer agent due to induced apoptosis in certain contexts .
Mechanism of Action
The mechanism of action of tunicamycin involves:
Inhibition of DPAGT1: Tunicamycin binds to DPAGT1, preventing the addition of N-acetylglucosamine to nascent polypeptides.
Induction of Stress Responses: The accumulation of misfolded proteins triggers endoplasmic reticulum stress responses, leading to apoptosis in susceptible cells.
Cytostatic Activity: Recent studies have shown that certain analogues of tunicamycin exhibit selective cytostatic activity against cancer cell lines, particularly triple-negative breast cancer cells .
The detailed understanding of its mechanism has led to further investigations into structure-activity relationships for developing more effective analogues.
Physical and Chemical Properties Analysis
Tunicamycin exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white to off-white powder.
Solubility: Soluble in water and organic solvents such as methanol and dimethyl sulfoxide.
Stability: Sensitive to light and moisture; should be stored under appropriate conditions to maintain stability.
Relevant Data
Melting Point: Approximately 146–148 °C.
Log P (Partition coefficient): Indicates moderate lipophilicity, influencing its cellular uptake.
These properties are critical for determining its suitability for various applications in research and medicine .
Applications
Tunicamycin has several significant applications in scientific research and potential therapeutic uses:
Research Tool: Widely used as a tool compound in studies investigating glycosylation processes and protein folding mechanisms.
Cancer Therapy: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells by disrupting normal glycosylation pathways.
Biosynthesis Studies: Its unique structure has made it a subject of interest in biosynthetic studies aimed at understanding microbial production mechanisms .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
VT-464 racemate is the racemate form of VT-464, which is a potent CYP17 lyase inhibitor(h-Lyase IC50=69 nM)inhibition.IC50 value: 69 nM(VT-464, h-CYP17 Lyase) [1]Target: CYP17 Lyase inhibitorin vitro: VT-464, a non-steroidal small molecule inhibits androgen production without mineralocorticoid excess or cortisol depletion by selective inhibition of CYP17 17,20-lyase. We determined the impact of VT-464 on tumor growth of a mCRPC xenograft, MDA-PCa-133, in vivo, and on androgen signaling in C4-2B prostate cancer cells in vitro [2].in vivo: The MDA-PCa-133 xenograft is derived from a clinical CRPC bone metastasis. Subcutaneous MDA-PCa-133 tumor expresses PSA, full-length androgen receptor (AR) and AR-V7 isoform. We determined the effect of VT464 and AA on MDA-PCa-133 growing in tumor-bearing castrated male mice: randomization into three groups; oral treatment with vehicle only, VT-464, (100 mg/kg bid), or AA (100 mg/kg bid) for 25 days. Both VT-464 and AA reduced tumor volume (>two fold compared to vehicle; p<0.05). These results indicate that selective VT-464 CYP17 lyase inhibition is as effective as AA CYP17 inhibition in this model [2].
VT-464 R enantiomer(cas 1375603-38-5) is the R enantiomer of VT-464, which is a potent CYP17 lyase inhibitor(h-Lyase IC50=69 nM); VT-464 R enantiomer/'s activity is unknown.
Olmutinib is an orally active epidermal growth factor receptor inhibitor used in the treatment of T790M mutation positive non-small cell lung cancer. It is available under the brand name Olita made by Hanmi Pharmaceuticals. Olmutinib was developed by Hanmi Pharmaceuticals and Boehringer Ingelheim. Olmutinib recieved breakthrough therapy designation in the United States in December 2015 and was approved for use in Korea in May 2016. Olmutinib is an orally available small molecule, mutant-selective inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. Olmutinib binds to and inhibits mutant forms of EGFR, thereby leading to cell death of EGFR-expressing tumor cells. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced as compared to non-selective EGFR inhibitors which also inhibit the EGFR wild type form.
CBB1003 is a novel histone demethylase LSD1 inhibitor with IC50 of 10.54 uM.IC50 value: 10.54 uM [1]Target: LSD1 inhibitorin vitro: Treatment of F9 cells with CBB1003 led to the activation of CHRM4 and SCN3A expression. Treatment of CBB1003 led to significant growth inhibition of mouse embryonic teratocarcinoma F9 cells. Treatment of mouse ES cells with CBB1003 and 1007 also led to substantial inhibition of the spherical growth of ES cells [1]. CBB1003 inhibited CRC cell proliferation and colony formation. In cultured CRC cells, inhibiting LSD1 activity by CBB1003 caused a decrease in LGR5 levels while overexpression of LGR5 reduced CBB1003-induced cell death [2].